molecular formula C13H10O4 B13691606 3-(4-Hydroxy-1-naphthyl)-2-oxopropanoic Acid

3-(4-Hydroxy-1-naphthyl)-2-oxopropanoic Acid

Cat. No.: B13691606
M. Wt: 230.22 g/mol
InChI Key: BJTUEAYAWPXVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxy-1-naphthyl)-2-oxopropanoic Acid is an organic compound with significant importance in various fields of scientific research. This compound is characterized by its naphthalene ring structure, which is a common motif in many biologically active molecules. The presence of both hydroxyl and oxo groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-1-naphthyl)-2-oxopropanoic Acid typically involves the reaction of 4-Hydroxy-1-naphthaldehyde with a suitable reagent to introduce the oxopropanoic acid moiety. One common method involves the use of malonic acid derivatives in a Knoevenagel condensation reaction, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-1-naphthyl)-2-oxopropanoic Acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields naphthoquinones, while reduction of the oxo group yields hydroxy derivatives.

Scientific Research Applications

3-(4-Hydroxy-1-naphthyl)-2-oxopropanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-1-naphthyl)-2-oxopropanoic Acid involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the oxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-1-naphthaldehyde
  • 2-Hydroxy-1-naphthaldehyde
  • 6-Hydroxy-2-naphthaldehyde

Uniqueness

3-(4-Hydroxy-1-naphthyl)-2-oxopropanoic Acid is unique due to the presence of both hydroxyl and oxo groups in its structure, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

3-(4-hydroxynaphthalen-1-yl)-2-oxopropanoic acid

InChI

InChI=1S/C13H10O4/c14-11-6-5-8(7-12(15)13(16)17)9-3-1-2-4-10(9)11/h1-6,14H,7H2,(H,16,17)

InChI Key

BJTUEAYAWPXVGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)CC(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.